molecular formula C6H3ClF3NO B13145290 4-Chloro-2-(trifluoromethoxy)pyridine

4-Chloro-2-(trifluoromethoxy)pyridine

Cat. No.: B13145290
M. Wt: 197.54 g/mol
InChI Key: KCDRJNVNUWZOTE-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3ClF3NO. It is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a trifluoromethoxy group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring. One common method is the reaction of 4-chloropyridine with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution with an amine would yield an aminopyridine derivative .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)pyridine depends on its specific application. In drug development, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-(trifluoromethoxy)pyridine is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the pyridine ring. This arrangement can significantly influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.54 g/mol

IUPAC Name

4-chloro-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3ClF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H

InChI Key

KCDRJNVNUWZOTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)OC(F)(F)F

Origin of Product

United States

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